molecular formula C8H15NO6 B583417 2-[15N]Acetamido-2-deoxy-D-glucose CAS No. 478518-85-3

2-[15N]Acetamido-2-deoxy-D-glucose

Cat. No.: B583417
CAS No.: 478518-85-3
M. Wt: 222.202
InChI Key: MBLBDJOUHNCFQT-MGWUHAGPSA-N
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Description

2-[15N]Acetamido-2-deoxy-D-glucose is a stable isotope-labeled derivative of N-acetylglucosamine (GlcNAc), where the nitrogen atom in the acetamido group is replaced with the ¹⁵N isotope. This modification enables precise tracking of metabolic pathways and enzymatic processes using nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing techniques . Structurally, it retains the core features of GlcNAc—a glucose derivative with an acetamido group at the C2 position and a hydroxyl group replaced by hydrogen at the same carbon (2-deoxy configuration). Its molecular formula is C₈H₁₅¹⁵NO₆, with a molecular weight of 222.21 g/mol (calculated from and ).

This compound is pivotal in studying glycosylation mechanisms, carbohydrate metabolism, and glycoprotein biosynthesis. Its isotopic label minimizes interference in NMR spectra, allowing researchers to elucidate J-couplings and conformational dynamics in enzymatic reactions . Commercial availability (e.g., CAS 478518-85-3 and 478529-40-7) further supports its use in biochemical and pharmacological research .

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-NNSMMOPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[15N]Acetamido-2-deoxy-D-glucose can be synthesized through the chemical hydrolysis of chitin, which is a natural polymer found in the exoskeletons of crustaceans and insects . The hydrolysis process involves breaking down chitin into its monomeric units using acidic or enzymatic methods. Enzymatic hydrolysis is preferred due to its higher yield and environmentally friendly nature .

Industrial Production Methods

Industrial production of this compound typically involves the use of crude chitin powders. The chitin is first purified using affinity adsorption, followed by enzymatic conversion to this compound . This method ensures high purity and yield, making it suitable for large-scale production.

Comparison with Similar Compounds

2-Deoxy-2-fluoro-D-glucose

  • Structure : Fluorine replaces the hydroxyl group at C2.
  • Applications: Widely used in positron emission tomography (PET) imaging (as ¹⁸F-labeled FDG) for cancer diagnosis due to its uptake in glucose-metabolizing cells .
  • Key Difference: Unlike 2-[15N]Acetamido-2-deoxy-D-glucose, this compound lacks the acetamido group and is primarily a diagnostic tool rather than a metabolic tracer for nitrogen pathways.

2-Acetamido-2-deoxy-D-glucono-1,5-lactone

  • Structure : Cyclic lactone form of oxidized GlcNAc.
  • Applications: Serves as a substrate analog for glycosyltransferases and hydrolases, particularly in studying hyaluronan synthesis and glycosaminoglycan modification .
  • Key Difference : The lactone ring introduces distinct reactivity, making it unsuitable for isotopic tracing but ideal for probing enzyme mechanisms .

Isotopically Labeled Derivatives

2-[13C,15N]Acetamido-2-deoxy-D-aldohexoses

  • Structure : Dual ¹³C and ¹⁵N labeling at specific positions (e.g., C1 and N-acetamido).
  • Applications: NMR studies to analyze spin-spin couplings and anomeric effects in glycosidic bonds .
  • Key Difference : Dual labeling provides enhanced resolution for structural studies but requires more complex synthesis compared to single ¹⁵N labeling .

2-Deoxy-D-glucose-1-13C

  • Structure : ¹³C label at the C1 position.
  • Applications : Tracks glycolytic flux and hexosamine biosynthesis pathway activity via mass spectrometry .
  • Key Difference : Focuses on carbon metabolism rather than nitrogen-containing processes.

Functional Analogues

2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl Derivatives

  • Structure : Missing hydroxyl groups at C2 and C4 (e.g., compounds 15–17 in ).
  • Applications : Used to study glycosidase resistance and substrate specificity in oligosaccharide synthesis .
  • Key Difference : The absence of C4 hydroxyl limits their role in native metabolic pathways but enhances stability in enzymatic assays .

2-Chloro-2-deoxy-D-glucose

  • Structure : Chlorine replaces the hydroxyl group at C2.
  • Applications : Acts as a glycosylation inhibitor in cancer research .
  • Key Difference: The electronegative chlorine disrupts enzymatic processing, unlike the non-perturbing ¹⁵N label in this compound .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula CAS Number Key Application Isotope Label
This compound C₈H₁₅¹⁵NO₆ 478518-85-3 NMR metabolic tracing ¹⁵N
2-Deoxy-2-fluoro-D-glucose C₆H₁₁FO₅ 29702-25-8 PET imaging None (¹⁸F for PET)
2-Acetamido-2-deoxy-D-glucono-1,5-lactone C₈H₁₃NO₆ 17084-46-1 Glycosyltransferase studies None
2-[13C,15N]Acetamido-2-deoxy-D-aldohexoses C₈¹³C₆H₁₅¹⁵NO₆ Custom synthesis NMR structural analysis ¹³C, ¹⁵N

Biological Activity

2-[15N]Acetamido-2-deoxy-D-glucose (also known as 2-acetamido-2-deoxy-D-glucose or 2-N-acetyl-D-glucosamine) is a glucose analog that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article explores the compound's biological activity, focusing on its mechanisms, effects on cellular processes, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the substitution of a hydroxyl group with an acetamido group at the C-2 position of the glucose molecule. This modification alters its metabolic pathway and interaction with various enzymes, making it a useful compound for studying glucose metabolism and its implications in disease states.

Glycolysis Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of glycolysis. Upon entering cells via glucose transporters (GLUTs), it is phosphorylated to form 2-acetamido-2-deoxy-D-glucose-6-phosphate (2-NAG-6P). This metabolite inhibits hexokinase and other downstream glycolytic enzymes, disrupting ATP production and leading to altered cellular metabolism .

Induction of Apoptosis

Studies have demonstrated that treatment with this compound can induce apoptosis in various cancer cell lines. For instance, in human breast cancer cells, exposure to this compound resulted in increased caspase activity and cleavage of poly (ADP-ribose) polymerase (PARP), markers indicative of apoptotic cell death. This suggests that the compound not only disrupts energy metabolism but also triggers programmed cell death pathways .

Biological Activity in Cancer Therapy

The potential application of this compound as a chemotherapeutic agent has been explored extensively. Its ability to selectively target cancer cells, which typically exhibit higher rates of glycolysis compared to normal cells, positions it as a promising candidate for cancer treatment.

Case Studies

  • Breast Cancer Cells : In vitro studies showed that treatment with this compound led to significant reductions in cell viability and proliferation in breast cancer cell lines. The induction of apoptosis was confirmed through assays measuring caspase activation and PARP cleavage .
  • Glioblastoma Multiforme (GBM) : Research indicates that halogenated derivatives of 2-deoxy-D-glucose, which include modifications similar to those found in this compound, exhibit potent cytotoxic effects against GBM cells. These derivatives showed enhanced binding affinity to hexokinase and improved pharmacokinetic properties compared to standard 2-DG .

Comparative Analysis of Biological Activity

CompoundMechanism of ActionTarget CellsEffectiveness
This compoundGlycolysis inhibition, apoptosis inductionBreast cancer cellsHigh
Halogenated derivatives of 2-DGEnhanced hexokinase inhibitionGlioblastoma cellsVery high
Standard 2-Deoxy-D-GlucoseGlycolysis inhibitionVarious cancersModerate

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